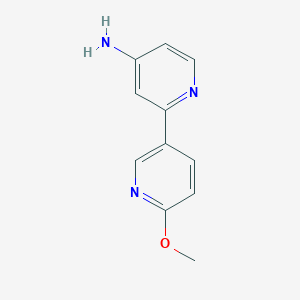

2-(6-Methoxypyridin-3-yl)pyridin-4-amine

Description

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(6-methoxypyridin-3-yl)pyridin-4-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-11-3-2-8(7-14-11)10-6-9(12)4-5-13-10/h2-7H,1H3,(H2,12,13) |

InChI Key |

FFMVNQMHDUMYMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=NC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Suzuki–Miyaura Cross-Coupling Followed by Buchwald–Hartwig Amination

This two-step approach is widely adopted for constructing bipyridine frameworks with precise substitution patterns.

Step 1: Suzuki–Miyaura Coupling

A halogenated pyridine (e.g., 4-chloro-2-iodopyridine) is coupled with a 6-methoxypyridin-3-ylboronic acid derivative. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate the cross-coupling in solvents like toluene/water or dioxane. Typical conditions involve temperatures of 80–100°C and bases such as Na₂CO₃. Yields range from 65% to 85% depending on steric and electronic effects.

Step 2: Buchwald–Hartwig Amination

The 4-chloro intermediate undergoes amination using Pd catalysts (e.g., Pd(OAc)₂) with ligands like XantPhos or RuPhos. Ammonia or amine sources (e.g., NH₃·H₂O) in toluene or dioxane at 100–110°C yield the target amine. This step often achieves 70–90% conversion, though competing side reactions (e.g., dehalogenation) require careful ligand selection.

Example :

4-Chloro-2-(6-methoxypyridin-3-yl)pyridine → 2-(6-Methoxypyridin-3-yl)pyridin-4-amine

Conditions: Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), NH₃ (2 equiv), toluene, 110°C, 12 h.

Yield: 82%.

Direct Coupling via Grignard Reagent Intermediates

Grignard reagents derived from 6-methoxypyridine enable one-pot bipyridine synthesis.

- Generate (6-methoxypyridin-3-yl)magnesium bromide by reacting 5-bromo-2-methoxypyridine with Mg in THF.

- Couple with 4-aminopyridine derivatives (e.g., 4-bromopyridine) using Ni or Pd catalysts (e.g., NiCl₂(dppe)).

Challenges :

- Sensitivity to moisture and oxygen.

- Competing nucleophilic addition at multiple positions.

Reductive Amination of Pyridine Ketones

This method involves condensing 6-methoxypyridin-3-yl ketones with 4-aminopyridine followed by reduction.

Steps :

- Condensation : React 6-methoxy-3-acetylpyridine with 4-aminopyridine in ethanol/acetic acid to form an imine.

- Reduction : Use NaBH₄ or H₂/Pd-C to reduce the imine to the amine.

Example :

6-Methoxy-3-acetylpyridine + 4-aminopyridine → Imine intermediate → this compound

Yield: 68%.

Key Intermediate Syntheses

Preparation of 6-Methoxypyridin-3-amine

A critical precursor, synthesized via:

Halogenated Pyridine Building Blocks

- 4-Chloropyridine Derivatives : Obtain via chlorination of 4-hydroxypyridine using POCl₃.

- Boronic Acids : Synthesize 6-methoxypyridin-3-ylboronic acid via Miyaura borylation of 3-bromo-6-methoxypyridine.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity : Use directing groups (e.g., SEM-protected amines) to control coupling positions.

- Catalyst Efficiency : Ligands like XantPhos improve Pd stability and reduce side reactions.

- Protection/Deprotection : SEM groups protect amines during coupling, removed later with TFA.

Industrial-Scale Considerations

- Cost-Effectiveness : Grignard methods are less favored due to Mg waste and safety concerns.

- Green Chemistry : Recent advances use Fe or Ni catalysts for Suzuki couplings, reducing Pd dependency.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-[2,3’-bipyridin]-4-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted bipyridine derivatives.

Scientific Research Applications

6’-Methoxy-[2,3’-bipyridin]-4-amine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 6’-Methoxy-[2,3’-bipyridin]-4-amine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations:

- Electronic Effects : The methoxy group in this compound donates electrons via resonance, contrasting with electron-withdrawing groups like chloro (in 4-Chloro-5-methoxypyridin-3-amine ) or fluorine (in 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine ).

- Hydrogen Bonding : The 4-amine group in the target compound enhances solubility and interaction with biological targets, unlike the trimethylsilyl ethynyl group in 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, which increases hydrophobicity .

- Ring Systems : The bipyridine core offers conjugation advantages over fused systems (e.g., pyrido-pyrimidine in ) or single-ring analogs (e.g., 4-Chloro-5-methoxypyridin-3-amine ).

Table 2: Comparative Properties

Notes:

- The target compound’s amine and methoxy groups may favor interactions with polar residues in enzyme active sites, unlike chloro substituents (), which are typically inert but increase membrane permeability .

- Fluorinated analogs () exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation, a property absent in methoxy-substituted compounds .

Biological Activity

2-(6-Methoxypyridin-3-yl)pyridin-4-amine is a pyridine-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is CHNO, characterized by two pyridine rings and a methoxy group at the 6-position of one ring and an amino group at the 4-position of the other. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme and receptor inhibitor. Its potential applications include:

- Anticancer Activity : Similar compounds have shown promise in targeting pathways involved in cancer progression, particularly through inhibition of phosphatidylinositol 3-kinase (PI3K) pathways .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent .

Studies suggest that the compound interacts with various biological targets involved in cell signaling pathways. This interaction is crucial for its therapeutic applications, particularly in cancer treatment and infection control. The binding affinity to these targets has been assessed through various techniques, indicating its potential efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate pyridine derivatives under controlled conditions.

- Functional Group Modifications : Altering substituents to enhance biological activity or solubility.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Similarity | Unique Aspects |

|---|---|---|---|

| 2-Bromo-6-methoxypyridin-4-amine | Bromine substitution at the 2-position | 0.81 | Enhanced reactivity due to bromine atom |

| 5-Bromo-6-methoxypyridin-3-amines | Bromine at the 5-position | 0.71 | Potentially different biological activity |

| 4-Amino-6-methoxypicolinonitrile | Nitrile group addition | 0.70 | Different pharmacological profile |

| (2-Fluoro-6-methoxypyridin-3-yl)boronic acid | Boronic acid functionality | 0.90 | Useful in Suzuki coupling reactions |

This comparative analysis highlights how variations in substituents can influence biological activity and chemical properties, emphasizing the unique profile of this compound in medicinal chemistry contexts.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives of methoxypyridine showed enhanced activity against cancer cell lines by inhibiting PI3K pathways. The introduction of methoxy groups improved solubility and bioavailability, leading to better therapeutic outcomes .

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of metal complexes derived from methoxypyridine against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated promising activity, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(6-Methoxypyridin-3-yl)pyridin-4-amine?

- Methodological Answer : The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for pyridine derivatives. For example, Pd-catalyzed coupling between halogenated pyridines and boronate esters under inert atmospheres (e.g., nitrogen) at 80–100°C yields biaryl structures. Intermediate purification steps often involve column chromatography, followed by recrystallization. Evidence from analogous syntheses (e.g., furopyridine derivatives) shows yields of ~59% with >99% purity achieved via HPLC .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on:

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for accurate mass determination).

- NMR Spectroscopy : H and C NMR to resolve aromatic protons and methoxy groups (e.g., methoxy peaks at ~3.8 ppm in H NMR).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm. These methods are standard for pyridine derivatives, as seen in studies of related compounds .

Q. What physicochemical properties are critical for handling this compound?

- Methodological Answer : Key properties include:

- Solubility : Limited aqueous solubility (common in pyridines); DMSO or methanol is preferred for stock solutions.

- Stability : Sensitive to light and moisture; storage at –20°C under argon is recommended.

- Melting Point : Pyridine analogs typically melt between 150–200°C, requiring differential scanning calorimetry (DSC) for precise measurement .

Advanced Research Questions

Q. How does this compound contribute to kinase inhibition in therapeutic candidates?

- Methodological Answer : The pyridine-amine moiety acts as a hinge-binding motif in kinase inhibitors. For example, in the PI3K/HDAC inhibitor CUDC-907, the analogous structure facilitates hydrogen bonding with kinase active sites. SAR studies suggest methoxy groups enhance metabolic stability, while the amine group modulates selectivity. Computational docking (e.g., AutoDock Vina) can predict binding affinities, validated by enzymatic assays (IC values) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular proliferation tests (MTT assay).

- Batch Reprodubility Checks : Compare multiple synthetic batches via LC-MS to rule out impurity-driven effects.

- Meta-Analysis : Cross-reference data from studies using standardized protocols (e.g., NIH/NCATS guidelines) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For instance, methoxy groups reduce logP, improving solubility but potentially lowering membrane permeability.

- Molecular Dynamics (MD) : Simulate binding stability in target proteins (e.g., PI3Kγ) to prioritize derivatives with longer residence times.

- Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites and guide structural modifications .

Q. What in vivo models are suitable for studying this compound’s efficacy?

- Methodological Answer :

- Xenograft Models : Subcutaneous tumor models (e.g., HCT-116 colon cancer) to evaluate antitumor efficacy. Dose optimization (e.g., 10–50 mg/kg, oral gavage) is guided by plasma pharmacokinetics (LC-MS/MS).

- Toxicology Screening : Rodent studies assess hepatotoxicity (ALT/AST levels) and hematological parameters. Histopathology of liver/kidney tissues is critical for safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.